p-NH2-Bn-DTPA
CAS No.: 102650-29-3
Cat. No.: VC0241097
Molecular Formula: C21H30N4O10
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102650-29-3 |
---|---|
Molecular Formula | C21H30N4O10 |
Molecular Weight | 498.5 g/mol |
IUPAC Name | 2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
Standard InChI | InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)/t16-/m0/s1 |
SMILES | C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N |
Canonical SMILES | C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
p-NH2-Bn-DTPA features a DTPA backbone with a p-aminobenzyl group attached to one of the nitrogen atoms. The compound's structure incorporates:
-
A diethylenetriaminepentaacetic acid (DTPA) core with five carboxylic acid groups
-
A benzyl group (Bn) linking the DTPA backbone to the functional amine
-
A para-positioned primary amine group (NH2) on the benzyl ring that serves as the bioconjugation site
This structural arrangement creates a bifunctional molecule where the DTPA portion complexes with radiometals, while the amine group provides a reactive site for coupling to biomolecules.
Physical and Chemical Properties
The primary characteristics that make p-NH2-Bn-DTPA valuable in radiopharmaceutical applications include:
-
Metal chelation ability: Forms stable complexes with various radiometals used in medical imaging and therapy
-
Functional reactivity: Contains a primary amine group that readily participates in bioconjugation reactions
-
Aqueous solubility: Suitable for biological applications and radiopharmaceutical formulations
-
Stability: Maintains structural integrity under physiological conditions
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides distinctive identification markers for p-NH2-Bn-DTPA. The 1H-NMR spectrum shows characteristic peaks attributed to the aromatic protons of the aminobenzyl group:
These spectral features serve as important diagnostic markers when confirming the compound's presence in synthesized conjugates or when assessing purity.
Applications in Medical Imaging
Radiolabeling for Diagnostic Imaging
p-NH2-Bn-DTPA has established significant utility in diagnostic nuclear medicine, particularly in:
-
PET (Positron Emission Tomography) imaging: When complexed with positron-emitting radiometals such as 68Ga or 64Cu
-
SPECT (Single Photon Emission Computed Tomography) imaging: Through complexation with gamma-emitting radioisotopes like 111In
The chelator's ability to form strong and stable complexes with these radiometals ensures that the radiolabel remains firmly attached to the targeting molecule during the imaging procedure, providing reliable diagnostic information.
Applications in Targeted Therapy
Radioimmunotherapy
p-NH2-Bn-DTPA plays a crucial role in radioimmunotherapy by enabling the attachment of therapeutic radioisotopes to targeting antibodies. This application leverages the compound's dual functionality:
-
The DTPA moiety securely binds therapeutic radiometals like 90Y or 177Lu
-
The amine group facilitates conjugation to monoclonal antibodies or other targeting proteins
This approach allows for the selective delivery of radiation to cancer cells while minimizing exposure to healthy tissues, potentially improving therapeutic outcomes and reducing side effects.
Theranostic Applications
The versatility of p-NH2-Bn-DTPA extends to theranostic applications, where the same targeting molecule can be used for both diagnosis and therapy by simply changing the complexed radiometal. This dual-purpose capability offers several advantages:
-
Streamlined development of diagnostic and therapeutic radiopharmaceuticals
-
More accurate patient selection based on diagnostic imaging results
-
Personalized dosimetry calculations using imaging data
In practice, this might involve using 111In-labeled compounds for imaging and biodistribution studies, followed by 90Y or 177Lu-labeled versions of the same conjugate for therapy in patients who show appropriate tumor targeting.
Bioconjugation Capabilities
Conjugation Chemistry
The primary amine group of p-NH2-Bn-DTPA provides a versatile handle for bioconjugation through various chemical approaches:
-
Reaction with activated carboxylic acids to form amide bonds
-
Conjugation with isothiocyanates to form thiourea linkages
-
Reaction with aldehydes followed by reduction to create secondary amine linkages
These chemical strategies enable the attachment of p-NH2-Bn-DTPA to various targeting biomolecules, including antibodies, peptides, and small molecules with high specificity for disease-related targets.
Research Findings in Polymer-Based Systems
Integration in Nanoparticle Formulations
Recent research has explored the incorporation of p-NH2-Bn-DTPA into polymer-based nanoparticle systems for enhanced diagnostic and therapeutic applications. One notable example is the development of a poly(L-γ-glutamyl-glutamine)-paclitaxel conjugate with attached Gd-DTPA moieties (PGG-PTX-DTPA-Gd) .
This approach offers several advantages:
-
Increased relaxivity of the Gd-DTPA complex when incorporated into nanoparticles
-
Enhanced tumor targeting through the EPR (Enhanced Permeability and Retention) effect
-
Combination of therapeutic agents (paclitaxel) with imaging capabilities (Gd-DTPA)
Performance Metrics in Research Studies
Experimental data demonstrate the enhanced performance of p-NH2-Bn-DTPA when incorporated into nanomedicine formulations:
Parameter | Free Gd-DTPA | PGG-PTX-DTPA-Gd NPs | Improvement Factor |
---|---|---|---|
Relaxivity (r1) | 3.87 mM−1s−1 | 18.98 mM−1s−1 | 4.9× |
Tumor to Muscle Signal Ratio (0.5h) | 8% | - | - |
Tumor to Muscle Signal Ratio (4h) | - | 44% | 5.5× |
Circulation Time | <2 hours | >12 hours | >6× |
The data show significant improvements in both relaxivity and tumor targeting when p-NH2-Bn-DTPA is integrated into nanoparticle systems compared to conventional Gd-DTPA formulations .
Comparison with Related Chelators
p-NH2-Bn-DTPA vs. p-NH2-Bn-DOTA
When comparing p-NH2-Bn-DTPA with the related chelator p-NH2-Bn-DOTA (CAS No: 181065-46-3), several distinctions become apparent:
Property | p-NH2-Bn-DTPA | p-NH2-Bn-DOTA |
---|---|---|
Molecular Formula | - | C23H35N5O8 |
Molecular Weight | - | 509.553 |
Coordination Geometry | Linear/extended | Macrocyclic |
Kinetic Stability | Moderate | High |
Thermodynamic Stability | Good | Excellent |
Preferred Radiometals | 111In, 90Y, Gd3+ | 68Ga, 64Cu, 177Lu |
While both chelators feature the p-aminobenzyl functionality for bioconjugation, the fundamental difference lies in their metal-binding portions: DTPA provides an acyclic, flexible chelating environment, whereas DOTA offers a more rigid, macrocyclic coordination sphere . This structural distinction influences their metal binding kinetics, stability, and preferred radiometal partners.
Other DTPA Derivatives
p-NH2-Bn-DTPA belongs to a family of DTPA-based chelators that have been developed to address specific needs in radiopharmaceutical applications. Other notable members include:
-
CHX-A"-DTPA: A cyclohexyl-modified DTPA derivative with enhanced stability
-
p-SCN-Bn-DTPA: A variant with an isothiocyanate group for alternative conjugation chemistry
-
p-NO2-Bn-DTPA: A precursor used in the synthesis of p-NH2-Bn-DTPA
Each of these derivatives offers specific advantages for particular applications or conjugation strategies, expanding the toolkit available for developing targeted radiopharmaceuticals.
Future Perspectives and Challenges
Emerging Applications
The continued evolution of p-NH2-Bn-DTPA applications points toward several promising directions:
-
Integration with antibody fragments and nanobodies for improved tumor penetration
-
Development of multimodal imaging agents combining nuclear and optical imaging capabilities
-
Application in pretargeted radioimmunotherapy approaches for reduced systemic radiation exposure
-
Exploration of alpha-emitter labeling for enhanced therapeutic efficacy
These emerging applications leverage the fundamental characteristics of p-NH2-Bn-DTPA while addressing current limitations in targeted radiopharmaceuticals.
Ongoing Challenges
Despite its utility, several challenges remain in the optimal application of p-NH2-Bn-DTPA in clinical settings:
-
Optimizing the chelator-to-protein ratio for maximum efficacy without compromising targeting
-
Improving radiolabeling efficiency under mild conditions compatible with sensitive biomolecules
-
Enhancing in vivo stability while maintaining rapid clearance of unbound radioconjugates
-
Developing simplified radiochemistry procedures suitable for clinical translation
Addressing these challenges will be essential for realizing the full potential of p-NH2-Bn-DTPA in next-generation radiopharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume